(5-Amino-2,4-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2,4-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,4-difluorophenyl)methanol typically involves the reaction of 2,4-difluoronitrobenzene with formaldehyde and subsequent reduction of the nitro group to an amino group . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2,4-difluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (5-Amino-2,4-difluorophenyl)carboxylic acid.
Reduction: Formation of (5-Amino-2,4-difluorophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-2,4-difluorophenyl)methanol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Amino-2,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2,4-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(5-Amino-2,4-dibromophenyl)methanol: Similar structure but with bromine atoms instead of fluorine.
(5-Amino-2,4-diiodophenyl)methanol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
(5-Amino-2,4-difluorophenyl)methanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
(5-amino-2,4-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3,10H2 |
InChI Key |
OZMUSTWNSKIVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.